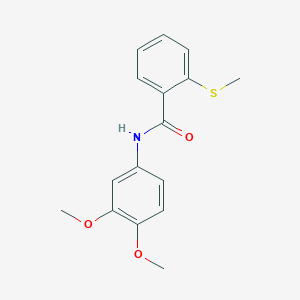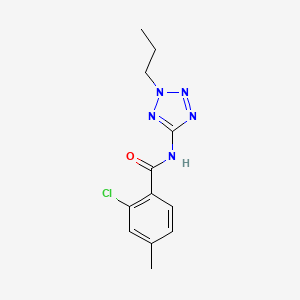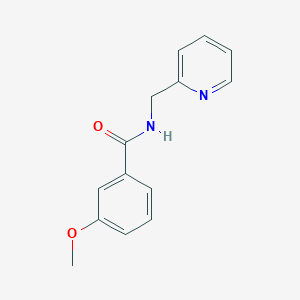
N-(2-chlorophenyl)-3-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-(dimethylamino)benzamide is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Diego. It is a small molecule that has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-(dimethylamino)benzamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience research, this compound has been shown to have potential as a tool for studying the function of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. In cancer research, N-(2-chlorophenyl)-3-(dimethylamino)benzamide has been studied for its potential as a therapeutic agent, particularly in the treatment of breast cancer.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-(dimethylamino)benzamide is not fully understood, but it is thought to act by binding to and modulating the function of voltage-gated sodium channels. This can lead to changes in neuronal excitability and may also have effects on cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-3-(dimethylamino)benzamide are still being studied, but it is thought to have effects on neuronal excitability, cancer cell proliferation and survival, and potentially other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-3-(dimethylamino)benzamide in lab experiments is its potential as a tool for studying the function of voltage-gated sodium channels, which play a critical role in many physiological processes. However, one limitation is that the compound is still relatively new and its effects on other cellular processes are not fully understood.
Orientations Futures
There are many potential future directions for research on N-(2-chlorophenyl)-3-(dimethylamino)benzamide. For example, further studies could be conducted to better understand its mechanism of action and its effects on other cellular processes. Additionally, studies could be conducted to investigate its potential as a therapeutic agent in the treatment of other types of cancer, or in other neurological disorders. Furthermore, the development of new derivatives of this compound could lead to the discovery of even more potent and selective modulators of voltage-gated sodium channels.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-3-(dimethylamino)benzamide involves the reaction of 2-chlorobenzoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-18(2)12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRBEZUQLGIJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(dimethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)
![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)




![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
